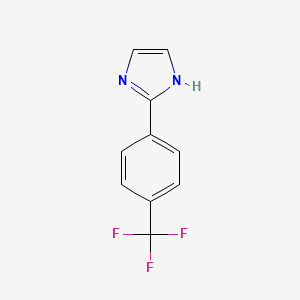

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Descripción general

Descripción

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that has been widely used in scientific research. It is a type of imidazole derivative that has shown potential in various applications, including as a pharmaceutical intermediate and as a ligand in catalysis.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

A study by Menteşe et al. (2013) explored the microwave-assisted synthesis of 2‐(4‐(trifluoromethyl)phenyl)‐1H‐benzo[d]imidazole derivatives. These compounds exhibited significant lipase inhibition and antioxidant activities, highlighting their potential in biological applications. The use of microwave techniques provided an efficient and rapid method for producing these derivatives (Menteşe et al., 2013).

Corrosion Inhibition

Research by Prashanth et al. (2021) demonstrated the corrosion inhibition potential of imidazole derivatives, including those similar to 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole, on mild steel in acidic solutions. These compounds showed high corrosion inhibition efficiency and strong adsorption on the metal surface, following the Langmuir model (Prashanth et al., 2021).

Antimicrobial and Antituberculosis Agents

Jadhav et al. (2009) synthesized novel 2-(4-(1H-[1,2,4]-triazol-1-yl)phenyl)-1-substituted-4,6-difluoro-1H-benzo[d]imidazole derivatives. These compounds were evaluated for their antibacterial and antitubercular activities, showing promise as antimicrobials and antimycobacterials (Jadhav et al., 2009).

Curing Agents in Polymer Chemistry

Ghaemy et al. (2012) conducted a study on curing diglycidylether of bisphenol-A (DGEBA) with fluorinated curing agents, including 4,4′-(2-(4-(trifluoromethyl)phenyl)-1H-imidazole-4,5-diyl)diphenol. The research demonstrated improvements in water repellency and thermal stability of the cured materials, indicating the utility of these compounds in polymer chemistry (Ghaemy et al., 2012).

Green Synthesis Methods

Bandyopadhyay et al. (2014) reported an eco-friendly synthesis method for 2-aryl-4-phenyl-1H-imidazoles, showcasing the environmental benefits of such approaches in the production of imidazole derivatives (Bandyopadhyay et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their ability to act as inhibitors of radical chain oxidation of organic compounds .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antioxidant properties, leading to an increase in the therapeutic effect of potential drugs .

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been noted for their stability, which contributes to their bioavailability .

Result of Action

Similar compounds have been found to slow down the rate of the undesirable process of lipid peroxidation of cell membranes .

Action Environment

It’s worth noting that similar compounds have been noted for their stability under various conditions .

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKWZQLMUSLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466520 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34898-30-1 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

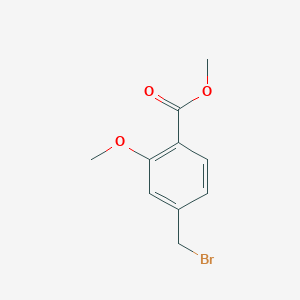

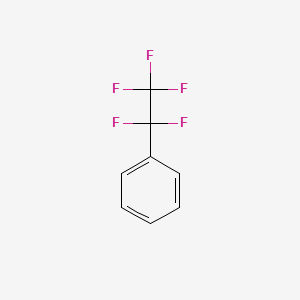

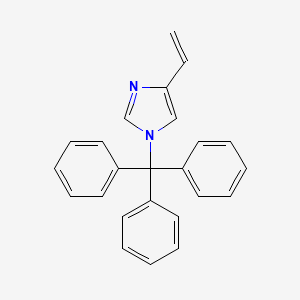

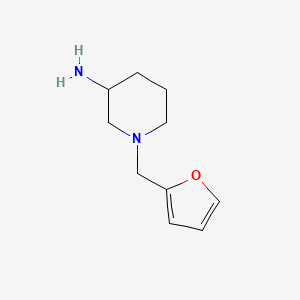

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole into curing agents influence the properties of the final cured epoxy resin?

A1: The research by [] demonstrates that incorporating 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole into the structure of curing agents significantly impacts the properties of DGEBA epoxy resins. Specifically, the study highlights the following:

- Enhanced Reactivity: The presence of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole, particularly in the TFIDO curing agent, contributes to a faster curing rate compared to the TFIA system. This is attributed to the potential for both adduct formation and ionic complex mechanisms during the curing process. []

- Improved Thermal Stability: While TFIDO shows higher reactivity, the TFIA curing agent, also containing the 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole moiety, leads to epoxy resins with higher thermal stability. This is likely due to the increased crosslinking density and the presence of more CF3 groups within its structure. []

- Water Repellency: The incorporation of fluorine, facilitated by the 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole group, contributes to enhanced water repellency in the cured epoxy material. []

Q2: What role do nano ZnO particles play in the curing process of DGEBA epoxy resins when using these novel curing agents?

A2: The study by [] reveals that nano ZnO (NZ) particles act as catalysts in the curing reaction. Their presence leads to:

- Increased Curing Rate: NZ particles accelerate the curing reaction, resulting in a faster curing process. []

- Lower Activation Energy (Ea): The catalytic activity of NZ particles lowers the activation energy required for the curing reaction to proceed. []

- Higher Rate Constant: The presence of NZ particles leads to an increase in the rate constant values, further supporting their role in accelerating the curing process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1366357.png)

![2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine](/img/structure/B1366373.png)